[4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone
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Overview
Description
- The isothiazole ring and piperazine scaffold play crucial roles in its biological activity. Isothiazoles and benzisothiazoles are significant heterocyclic scaffolds in medicinal chemistry .
4-(3-Chlorobenzyl)piperazin-1-yl](naphthalen-1-yl)methanone: is a hybrid compound that combines an isothiazole ring with a piperazine moiety. Its derivatives exhibit interesting pharmacological properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its structure, it likely involves multi-step procedures.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: These reactions can yield derivatives with altered functional groups or side chains.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assess its pharmacological properties (antibacterial, antiviral, etc.).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: It acts as a dopamine and serotonin antagonist due to its hybrid structure.
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Remember that while we’ve covered the compound’s general aspects, detailed experimental procedures and specific applications may require further investigation
Properties
Molecular Formula |
C22H21ClN2O |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C22H21ClN2O/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15H,11-14,16H2 |
InChI Key |
ADYNUIIJEYEAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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